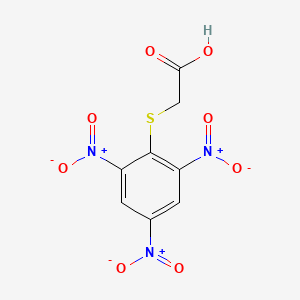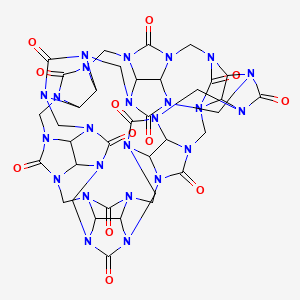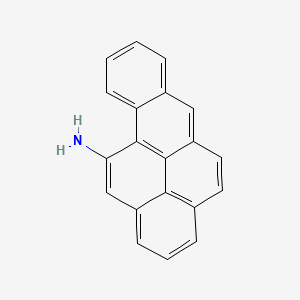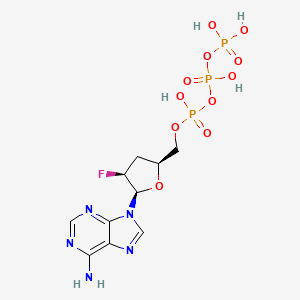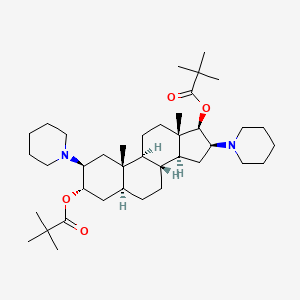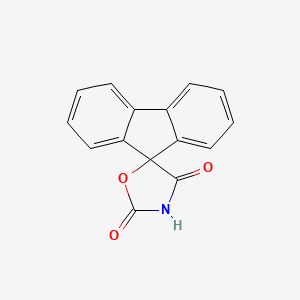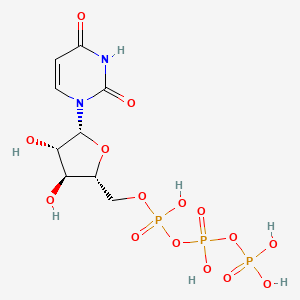
Arabinofuranosyluridine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ara-uridine-5’-triphosphate, commonly known as Arabinofuranosyluridine triphosphate, is a nucleotide analog that has garnered significant interest in scientific research. It is a modified form of uridine triphosphate, where the ribose sugar is replaced with arabinose. This compound is known for its ability to act as a substrate for various RNA polymerases, making it a valuable tool in molecular biology and medical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ara-uridine-5’-triphosphate can be synthesized through a series of enzymatic reactions. The primary synthetic route involves the deamination of cytidine monophosphate to uridine monophosphate by deoxycytidylate deaminase, followed by phosphorylation to form Ara-uridine-5’-triphosphate . The reaction conditions typically require specific enzymes and cofactors to facilitate the conversion.
Industrial Production Methods
In an industrial setting, the production of Ara-uridine-5’-triphosphate involves large-scale enzymatic synthesis. The process is optimized to ensure high yield and purity, often using recombinant enzymes and controlled reaction conditions. The final product is purified using techniques such as high-performance liquid chromatography to achieve the desired concentration and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ara-uridine-5’-triphosphate undergoes various chemical reactions, including phosphorylation, deamination, and incorporation into RNA. It can also participate in chain termination reactions when incorporated into RNA by RNA-dependent RNA polymerases .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of Ara-uridine-5’-triphosphate include deoxycytidylate deaminase, ATP, and specific RNA polymerases. The reaction conditions often involve buffered solutions at physiological pH and temperature to mimic cellular environments .
Major Products Formed
The major products formed from the reactions involving Ara-uridine-5’-triphosphate include various phosphorylated intermediates such as uridine monophosphate and uridine diphosphate. When incorporated into RNA, it can lead to the formation of incomplete RNA chains due to chain termination .
Applications De Recherche Scientifique
Ara-uridine-5’-triphosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ara-uridine-5’-triphosphate involves its incorporation into RNA by RNA-dependent RNA polymerases. Once incorporated, it can cause chain termination, leading to the formation of incomplete RNA chains. This mechanism is particularly useful in antiviral research, where the inhibition of viral RNA synthesis can prevent the replication of the virus . The molecular targets include viral RNA polymerases and other enzymes involved in RNA synthesis .
Comparaison Avec Des Composés Similaires
Ara-uridine-5’-triphosphate is unique compared to other nucleotide analogs due to its arabinose sugar moiety. Similar compounds include:
Cytidine triphosphate (CTP): Used in RNA synthesis but lacks the chain-terminating properties of Ara-uridine-5’-triphosphate.
Gemcitabine triphosphate: Another nucleotide analog used in cancer therapy, but with different incorporation and inhibition properties.
Sofosbuvir triphosphate: An antiviral nucleotide analog with a different mechanism of action and incorporation efficiency.
Ara-uridine-5’-triphosphate stands out due to its specific incorporation into RNA and its ability to cause chain termination, making it a valuable tool in both research and therapeutic applications.
Propriétés
Numéro CAS |
60102-52-5 |
|---|---|
Formule moléculaire |
C9H15N2O15P3 |
Poids moléculaire |
484.14 g/mol |
Nom IUPAC |
[[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 |
Clé InChI |
PGAVKCOVUIYSFO-CCXZUQQUSA-N |
SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES isomérique |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Key on ui other cas no. |
60102-52-5 |
Synonymes |
ara-UTP arabinofuranosyluridine triphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



